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Compound of Interest

Compound Name: 2-(3-Aminophenyl)benzoic acid

Cat. No.: B112901

An In-depth Technical Guide to 2-(3-Aminophenyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of 2-(3-Aminophenyl)benzoic acid (CID 21191132). It is intended for researchers,
scientists, and professionals in the field of drug development and medicinal chemistry. This
document includes tabulated data for key properties, detailed experimental protocols for its
synthesis and purification, and visual workflows to illustrate these processes. The role of this
compound as a versatile scaffold in the synthesis of biologically active molecules is also
discussed.

Chemical and Physical Properties

2-(3-Aminophenyl)benzoic acid is an organic compound featuring a biphenyl backbone with
an amine and a carboxylic acid functional group. These functional groups make it a valuable
building block in organic synthesis. A summary of its key computed and experimental properties
is presented below.
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Property Value Reference
Molecular Formula C13H11NO2 [1]
Molecular Weight 213.23 g/mol [2]

Monoisotopic Mass

213.07898 Da

[1]

IUPAC Name 2-(3-aminophenyl)benzoic acid  [1]

CAS Number 21191132 (CID) [1]
C1=CC=C(C(=C1)C2=CC(=C

SMILES [1]
C=C2)N)C(=0)O
UJILZGGUKWSTQJC-

InChiKey [1]
UHFFFAOYSA-N

Predicted XLogP3 2.2 [1]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

ydrog p 3 2]

Count

Rotatable Bond Count 2 [2]

Topological Polar Surface Area  63.3 A2 [2]

Appearance

Expected to be a solid at room

temperature

Storage Temperature

Room Temperature

[3]

Spectral Data

Detailed experimental spectral data for 2-(3-Aminophenyl)benzoic acid is not readily

available in the public domain. However, based on its structure and data from analogous

compounds like aminobenzoic acid isomers, the following spectral characteristics can be

predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The *H and 13C NMR spectra are crucial for structural elucidation.

1H NMR Chemical Shift

. Multiplicity Integration Assignment
(Predicted) (6, ppm)
) ) Protons on both
Aromatic Protons 6.5 - 8.0 Multiplet 8H ]
phenyl rings
Amine Protons ~5.3 Broad Singlet 2H -NH2
Carboxylic Acid )
>12.0 Broad Singlet 1H -COOH
Proton
13C NMR (Predicted) Chemical Shift (6, ppm) Assignment
Carbonyl Carbon ~168 -COOH
Aromatic Carbons 114 - 150 Phenyl ring carbons

Note: Predicted chemical shifts are based on data for 3-aminobenzoic acid and general values
for substituted biphenyl compounds. Actual experimental values may vary depending on the
solvent and other conditions.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Functional Group Wavenumber (cm~?) Description

O-H Stretch 2500-3300 (broad) Carboxylic acid

N-H Stretch 3300-3500 Primary amine (two bands)
C=0 Stretch 1680-1710 Carboxylic acid dimer

C=C Stretch 1450-1600 Aromatic ring

C-N Stretch 1250-1360 Aromatic amine

Reference for typical IR frequencies of aminobenzoic acids.[5]
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Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and
analysis of 2-(3-Aminophenyl)benzoic acid.

Synthesis Protocol: Suzuki Coupling

A common and effective method for synthesizing biphenyl compounds is the Suzuki coupling
reaction. This protocol outlines the synthesis of 2-(3-Aminophenyl)benzoic acid starting from
2-bromobenzoic acid and 3-aminophenylboronic acid.

Reactants:

2-Bromobenzoic acid

e 3-Aminophenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)
e Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3)

e Solvent: 1,4-Dioxane and Water
Procedure:

e Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 3-
aminophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents),
palladium(ll) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

e Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

e Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) under an inert
atmosphere (e.g., nitrogen or argon) for 12-24 hours.

e Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
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o Work-up: After completion, cool the reaction mixture to room temperature. Acidify the
agueous layer with 1M HCI to a pH of ~4-5 to precipitate the product.

« |solation: Collect the crude product by vacuum filtration and wash with cold water.

Synthetic Workflow for 2-(3-Aminophenyl)benzoic acid
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A general workflow for the Suzuki coupling synthesis.

Purification Protocol: Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and
byproducts. Recrystallization using a mixed solvent system is an effective method. This
protocol is adapted from methods used for similar aromatic carboxylic acids.[6]

Solvent System: Ethanol and Water
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Procedure:

» Dissolution: Place the crude 2-(3-Aminophenyl)benzoic acid in an Erlenmeyer flask. Add a
minimal amount of hot 95% ethanol to completely dissolve the solid with gentle heating and
stirring.

» Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal
and stir for a few minutes. Filter the hot solution through a fluted filter paper to remove the
charcoal.

o Crystallization: Slowly add hot deionized water to the hot ethanol solution with continuous
stirring until the solution becomes slightly turbid. If too much precipitate forms, add a small
amount of hot ethanol to redissolve it.

o Cooling: Remove the flask from the heat source and allow it to cool slowly to room
temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30
minutes.

« |solation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

e Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture

and dry them under vacuum.
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Purification by Recrystallization
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Workflow for the purification via recrystallization.

Analytical Protocol: NMR Sample Preparation
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Proper sample preparation is critical for obtaining high-quality NMR spectra for structural

verification.[7]

Materials:

Purified 2-(3-Aminophenyl)benzoic acid
Deuterated solvent (e.g., DMSO-ds)
NMR tube

Pipette and vial

Procedure:

Weighing: Accurately weigh approximately 5-10 mg of the purified product for *H NMR (20-50
mg for 13C NMR).

Dissolution: Transfer the solid to a small vial and add approximately 0.6-0.7 mL of deuterated
solvent (DMSO-ds is suitable for dissolving both the amine and carboxylic acid
functionalities).

Mixing: Vortex or gently swirl the vial until the sample is completely dissolved.
Transfer: Using a pipette, transfer the clear solution into a clean, dry NMR tube.

Analysis: Cap the NMR tube and insert it into the NMR spectrometer to acquire the
spectrum.

NMR Sample Preparation Workflow
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Workflow for preparing a sample for NMR analysis.
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Biological Context and Potential Applications

While 2-(3-Aminophenyl)benzoic acid itself is not widely reported to have specific biological
activities, its structural motif is of significant interest in medicinal chemistry. Aminobenzoic acid
derivatives are known to exhibit a range of biological effects, including antimicrobial, anti-
inflammatory, and anticancer properties.[8][9]

For instance, various derivatives of aminobenzoic acids have been synthesized and evaluated
for activities such as:

 Antiproliferative Activity: Cinnamoyl derivatives of aminobenzamides have been shown to act
as antitubulin agents, inhibiting the growth of various cancer cell lines.[10]

» Antimycobacterial Activity: Phenylaminobenzoic acid derivatives have demonstrated in vitro
activity against Mycobacterium tuberculosis.[11]

» Antimicrobial Agents: The general class of benzoic acid derivatives is widely used in food
preservation and pharmaceuticals for its antimicrobial properties.[8]

Therefore, 2-(3-Aminophenyl)benzoic acid serves as a key starting material or scaffold. Its
two reactive handles—the amine and carboxylic acid groups—allow for diverse chemical
modifications to generate libraries of novel compounds for drug discovery screening.
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Role as a Chemical Scaffold
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Logical diagram of its use in drug discovery.

Conclusion

2-(3-Aminophenyl)benzoic acid is a well-defined chemical entity with properties that make it a
valuable intermediate in organic synthesis. This guide has provided a summary of its
physicochemical and spectral characteristics, along with detailed, practical protocols for its
synthesis, purification, and analysis. Its primary significance lies in its role as a versatile
scaffold for the development of new chemical entities with potential therapeutic applications in
oncology, infectious diseases, and inflammation research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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